REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([O:8][CH3:9])=[C:6]([O:10][CH3:11])[C:5]([O:12][CH3:13])=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15].[N+](=[CH2:19])=[N-]>CCOCC>[N+:14]([C:3]1[CH:4]=[C:5]([O:12][CH3:13])[C:6]([O:10][CH3:11])=[C:7]([O:8][CH3:9])[C:2]=1[O:1][CH3:19])([O-:16])=[O:15]
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Name
|
|
Quantity
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4.58 g
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Type
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reactant
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Smiles
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OC1=C(C=C(C(=C1OC)OC)OC)[N+](=O)[O-]
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Name
|
|
Quantity
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5.88 g
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Type
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reactant
|
Smiles
|
[N+](=[N-])=C
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Name
|
|
Quantity
|
300 mL
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Type
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solvent
|
Smiles
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CCOCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was evaporated in vacuo to dryness
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Type
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CUSTOM
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Details
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the residue was chromatographed on a silica gel column (3×40 cm)
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Name
|
|
Type
|
product
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Smiles
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[N+](=O)([O-])C1=C(C(=C(C(=C1)OC)OC)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |